molecular formula C16H12ClNO2 B2955937 2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione CAS No. 341965-94-4

2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione

Cat. No.: B2955937
CAS No.: 341965-94-4
M. Wt: 285.73
InChI Key: PMMMSJCFWLKFEL-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione is a chemical compound that belongs to the class of isoquinolinediones This compound features a 3-chlorobenzyl group attached to the isoquinolinedione core, which is a bicyclic structure consisting of a benzene ring fused to a quinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the isoquinolinedione core, which can be derived from isoquinoline through oxidation reactions.

    Chlorobenzylation: The 3-chlorobenzyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of isoquinolinedione with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The chlorobenzyl group can participate in further substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives with potential biological activity.

    Reduction: Hydroquinone derivatives that may exhibit different chemical properties.

    Substitution: Various substituted isoquinolinediones with diverse functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromobenzyl)-1,3(2H,4H)-isoquinolinedione: Similar structure with a bromine atom instead of chlorine.

    2-(3-methylbenzyl)-1,3(2H,4H)-isoquinolinedione: Features a methyl group instead of chlorine.

    2-(3-fluorobenzyl)-1,3(2H,4H)-isoquinolinedione: Contains a fluorine atom in place of chlorine.

Uniqueness

2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione is unique due to the presence of the 3-chlorobenzyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-13-6-3-4-11(8-13)10-18-15(19)9-12-5-1-2-7-14(12)16(18)20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMMSJCFWLKFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324394
Record name 2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

341965-94-4
Record name 2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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